(2-Ethyl-butanoyl)thiourea
Description
(2-Ethyl-butanoyl)thiourea is a thiourea derivative characterized by a 2-ethyl-butanoyl substituent attached to the thiourea core (SC(NH₂)₂). Thioureas are organosulfur compounds where the oxygen atom in urea is replaced by sulfur, significantly altering their chemical and biological properties . Thiourea derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, driven by their ability to interact with biological targets like tyrosine kinase receptors and membrane transport proteins .
Properties
CAS No. |
17464-80-1 |
|---|---|
Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
N-carbamothioyl-2-ethylbutanamide |
InChI |
InChI=1S/C7H14N2OS/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |
InChI Key |
XHNZILSXIZZXFS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC(=S)N |
Isomeric SMILES |
CCC(CC)C(=O)N=C(N)S |
Canonical SMILES |
CCC(CC)C(=O)NC(=S)N |
Synonyms |
(2-Ethyl-butanoyl)thiourea |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Thiourea derivatives differ structurally based on substituents (alkyl, aryl, acyl) attached to the nitrogen atoms. Key comparisons include:
- Urea vs. Thiourea Analogs : Thioureas exhibit greater electronegativity and polarizability due to sulfur’s larger atomic radius and lone pairs, enhancing their binding to metal ions and biological targets compared to urea . For example, phenyl-substituted urea analogs (e.g., compound 13b) showed 76.3% activity in electrochemical assays, while thiourea analogs (14e) achieved 49.7%, suggesting steric or electronic effects influence performance .
- Acyl-Substituted Thioureas: Acyl groups like benzoyl or 2-ethyl-butanoyl may enhance hydrophobicity and receptor selectivity. Amino acid-modified thioureas (e.g., M1, M2) demonstrated superior anti-amoebic activity (Table 1) due to hydrophilic moieties improving membrane penetration .
Table 1: Anti-Amoebic Activity of Thiourea Derivatives vs. Chlorhexidine
| Compound | Acanthamoeba castellanii IC₅₀ (µM) | Acanthamoeba polyphaga IC₅₀ (µM) |
|---|---|---|
| M1 (Thiourea) | 12.3 | 14.7 |
| M2 (Thiourea) | 10.9 | 13.5 |
| Chlorhexidine | 25.6 | 28.9 |
Table 2: HIV-1 Inhibition by Urea vs. Thiourea Derivatives
| Compound Type | EC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|
| Urea-PETT | 150 | 45 |
| Thiourea-PETT | 85 | 22 |
Electrochemical and Pharmacokinetic Properties
- Electrochemical Activity : Phenyl-substituted ureas exhibit higher activity (76.3%) than thioureas (49.7%) in electrochemical applications, possibly due to reduced steric hindrance .
- Pharmacokinetics : Urea derivatives, though less biologically active, often have better toxicological profiles and serum stability than thioureas. For instance, urea-PETT compounds retain antiviral activity in human serum at higher concentrations than thiourea analogs .
Substituent Effects on Activity
- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., p-tolyl) in thioureas show low activity (14f: 19.2%), whereas acyl groups may balance hydrophobicity and receptor affinity .
- Amino Acid Moieties: Incorporating amino acids (e.g., M1, M2) improves solubility and target specificity, a strategy applicable to 2-ethyl-butanoyl derivatives for enhanced bioavailability .
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